molecular formula C23H23BrN2O2 B2925971 4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 941975-75-3

4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2925971
CAS No.: 941975-75-3
M. Wt: 439.353
InChI Key: AULWEAKVWCLXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide” is a chemical compound with the linear formula C19H16BrNO . It is a complex organic compound that contains bromine, nitrogen, and oxygen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. Protodeboronation of alkyl boronic esters is one such reaction . This reaction is not well developed but has been utilized in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Substituted Benzoquinazolinones Synthesis : A study explored the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. This process involved reacting bromobenzoquinazolinones with morpholine, which is relevant to the synthesis of 4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide. These compounds showed potential cytotoxicity against cancer cell lines, suggesting anticancer activities (Nowak et al., 2014).

  • Naphthalene Derivatives and Antibacterial Activity : A study on the preparation of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide revealed its structure and antibacterial properties. The target molecule exhibited good antibacterial activity, indicating potential pharmaceutical applications (Cai Zhi, 2010).

  • N-Methylated Diaminonaphthalenes : Research on N-methylated 1,8-diaminonaphthalenes, including reactions with dibromoalkanes, has relevance to the synthesis of compounds like this compound. These compounds are important in constructing heterocyclic structures, potentially useful in various chemical applications (Ozeryanskii et al., 2020).

Biomedical and Biological Applications

  • DNA-PK and PI3K Anti-Cancer Activity : A study on the synthesis of 6-aryl and 8-aryl-substituted 1-3-benzoxazines, which include morpholino groups similar to this compound, revealed potent activity against PI3K and DNA-PK. These findings are significant in developing new anticancer drugs (Morrison et al., 2016).

  • Antibacterial and Anticancer Evaluations : The synthesis and anticancer evaluation of certain benzimidazole derivatives incorporating naphthalene and morpholine moieties showed promising results against cancer cell lines. This suggests the potential of this compound derivatives in anticancer therapies (Salahuddin et al., 2014).

Future Directions

The future directions in the research of “4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The development of more efficient synthesis methods and the investigation of their mechanism of action could be areas of interest .

Properties

IUPAC Name

4-bromo-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O2/c24-19-10-8-18(9-11-19)23(27)25-16-22(26-12-14-28-15-13-26)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULWEAKVWCLXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.